



Application Notes and Protocols for Solid-State NMR of L-Histidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-Histidine-15N3	
Cat. No.:	B12060411	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the utility of ¹⁵N-labeled L-Histidine in solid-state Nuclear Magnetic Resonance (ssNMR) for elucidating protein structure, function, and dynamics. The protocols provided are designed to guide researchers in applying these techniques to their own systems of interest, particularly in the context of drug development where understanding ligand-protein interactions at an atomic level is paramount.

I. Introduction to L-Histidine-¹⁵N₃ in Solid-State NMR

L-Histidine, with its imidazole side chain, plays a pivotal role in a myriad of biological processes, including enzyme catalysis, proton transport, and metal coordination.[1][2] The protonation state of the imidazole ring is exquisitely sensitive to its local environment, making it a powerful probe for protein structure and function.[2][3] Solid-state NMR spectroscopy of ¹⁵N-labeled histidine provides a high-resolution window into these properties in non-crystalline and insoluble systems, such as large protein assemblies and membrane proteins, which are often challenging to study by other structural biology techniques.[4][5][6]

The key applications of L-Histidine-15N₃ in ssNMR include:

• Determination of Histidine Tautomeric and Protonation States: The ¹⁵N chemical shifts of the imidazole nitrogens (N δ 1 and N ϵ 2) are highly sensitive to their protonation state, allowing for the unambiguous differentiation between the neutral (τ and π) and cationic forms.[1][7][8]



- Probing Protein Structure and Conformation: ¹⁵N chemical shifts are sensitive indicators of the local electronic environment, hydrogen bonding, and overall protein fold.[2][3]
- Investigating Protein Dynamics and Mechanism: ssNMR can track changes in histidine protonation and conformation during biological processes like ion channel gating and enzyme catalysis.[4]
- Characterizing Ligand-Binding Sites in Drug Development: By monitoring changes in the ¹⁵N signals of histidine residues upon drug binding, researchers can map binding sites and elucidate the mechanism of action.

II. Key Experimental Protocols

Detailed methodologies for critical ssNMR experiments involving ¹⁵N-labeled histidine are outlined below. These protocols are based on established techniques and can be adapted to specific instrumental setups and sample conditions.

A. Sample Preparation of Uniformly ¹³C, ¹⁵N-Labeled L-Histidine

Proper sample preparation is critical for obtaining high-quality ssNMR spectra.

- Source Material: Uniformly ¹³C, ¹⁵N-labeled L-Histidine hydrochloride monohydrate can be purchased from commercial suppliers like Cambridge Isotope Laboratories, Inc.[1]
- pH Adjustment and Lyophilization: To study specific tautomeric states, the pH of a histidine solution is adjusted before lyophilization. For instance, a sample lyophilized from a pH 6.3 solution will contain a mixture of the neutral τ and charged states.[1][7]
- Packing Rotors: The lyophilized powder is carefully packed into a solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm).[1][8]
- B. Protocol for 2D ¹H-¹⁵N Heteronuclear Correlation (HETCOR) Spectroscopy

This experiment is fundamental for assigning ¹H and ¹⁵N resonances and provides insights into ¹H-¹⁵N dipolar couplings.

• Spectrometer Setup: The experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a triple-resonance MAS probe.[1][8]

Methodological & Application





- Magic Angle Spinning (MAS): Fast MAS frequencies (e.g., 40-62 kHz) are employed to average out anisotropic interactions and improve spectral resolution.[8][9]
- Pulse Sequence: A standard cross-polarization (CP) based HETCOR pulse sequence is used. Magnetization is transferred from protons to the less sensitive ¹⁵N nuclei via CP, evolves under the ¹⁵N chemical shift, and is then transferred back to protons for detection.[9]
 [10]
- Cross-Polarization Parameters: The CP contact time is a crucial parameter. Short contact times (e.g., 200 μs) selectively enhance signals from directly protonated nitrogens, while longer contact times (e.g., 4500 μs) allow for magnetization transfer to non-protonated nitrogens.[11]
- Decoupling: High-power proton decoupling (e.g., swTPPM or WALTZ-16) is applied during
 ¹⁵N evolution and acquisition to remove ¹H-¹⁵N dipolar couplings and sharpen the lines.[9]
- Data Acquisition: A series of 1D spectra are acquired with increasing ¹⁵N evolution times (t1 increments) to construct the second dimension.[11]
- C. Protocol for ¹⁵N Selectively Filtered ¹³C Spectroscopy

This one-dimensional experiment is a powerful tool for differentiating histidine tautomeric states by identifying ¹³C atoms bonded to either protonated or non-protonated nitrogens.[1][7]

- Pulse Sequence: The experiment utilizes a Rotational-Echo Double-Resonance (REDOR) or Transferred-Echo Double-Resonance (TEDOR) based pulse sequence with a ¹⁵N selective 180° pulse.[1][8]
- Selective Pulse Application:
 - To detect ¹³C sites bonded to non-protonated nitrogens, a selective 180° pulse is applied to the spectral region of non-protonated ¹⁵N (~250 ppm).
 - To detect ¹³C sites bonded to protonated nitrogens, the selective pulse is applied to the protonated ¹⁵N region (~160-180 ppm).[1]



• Data Interpretation: By comparing the spectra with and without the selective ¹⁵N pulse, one can unambiguously assign the ¹³C resonances to specific tautomeric forms of the imidazole ring.[1]

III. Quantitative Data Summary

The following tables summarize key quantitative data from solid-state NMR studies of L-Histidine-¹⁵N₃, providing a reference for experimental design and data interpretation.

Table 1: Typical ¹⁵N Chemical Shifts for Histidine Tautomeric States

Histidine State	Nδ1 Chemical Shift (ppm)	Nε2 Chemical Shift (ppm)	Reference
Neutral (τ tautomer)	~250 (non-protonated)	~160-170 (protonated)	[3]
Neutral (π tautomer)	~160-170 (protonated)	~250 (non-protonated)	[2]
Cationic (protonated)	~170-180 (protonated)	~170-180 (protonated)	[3]

Table 2: Experimental Parameters for Solid-State NMR of L-Histidine-15N3



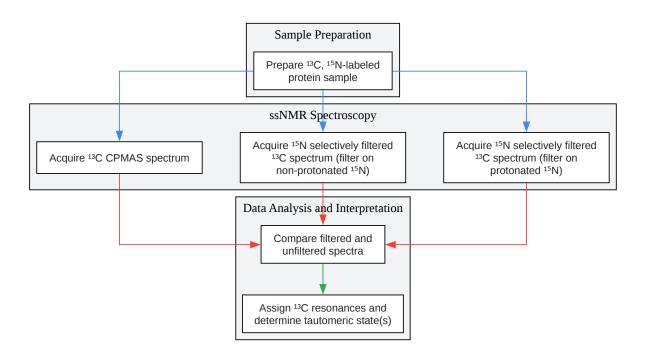
Parameter	Value	Application/Experi ment	Reference
MAS Frequency	50 - 60 kHz	High-resolution 2D correlation spectra	[9]
40 - 62 kHz	Determination of protonation states	[8]	
¹ H 90° Pulse Length	2.5 μs	General ssNMR experiments	[9]
1.4 - 1.6 μs	Fast MAS experiments	[8]	
¹⁵ N 90° Pulse Length	5.0 μs	General ssNMR experiments	[9]
3.3 - 3.6 μs	Fast MAS experiments	[8]	
CP Contact Time	200 μs	Selective detection of protonated nitrogens	[11]
4500 μs	Detection of both protonated and non-protonated nitrogens	[11]	
Recycle Delay	2 s	2D NH and CH spectra	[9]
15 s	2D ¹⁵ N- ¹ H correlation spectra	[11]	
Sample Temperature	2°C - 18°C	Hadamard encoded experiments	[9]
40 ± 1°C	Fast MAS experiments	[8]	

IV. Visualizing Workflows and Pathways



A. Experimental Workflow for Determining Histidine Tautomeric State

The following diagram illustrates the workflow for identifying the tautomeric state of a histidine residue in a protein sample using ¹⁵N selectively filtered ¹³C ssNMR.



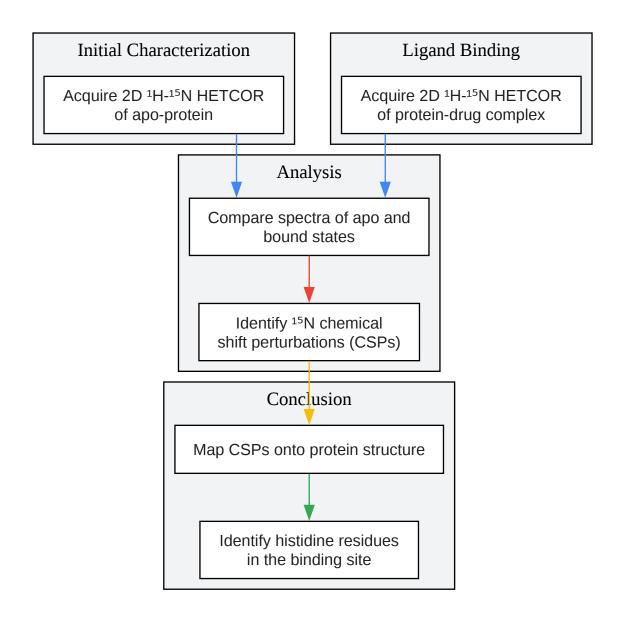
Click to download full resolution via product page

Caption: Workflow for Histidine Tautomer Identification.

B. Logical Flow for Drug Binding Site Identification

This diagram outlines the logical steps to identify a drug binding site involving a histidine residue using ¹⁵N ssNMR.





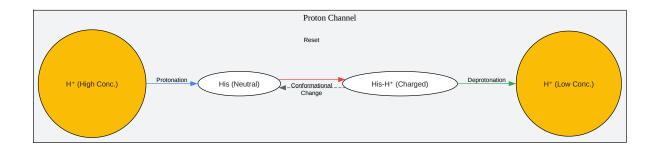
Click to download full resolution via product page

Caption: Drug Binding Site Mapping via ssNMR.

C. Signaling Pathway: Histidine-Mediated Proton Transport

This diagram illustrates the role of a histidine residue in a proton channel, a process that can be studied using ¹⁵N ssNMR by observing changes in the protonation state.





Click to download full resolution via product page

Caption: Histidine's Role in Proton Transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Dynamics of Membrane Proteins from Solid-State NMR PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The development of solid-state NMR of membrane proteins PMC [pmc.ncbi.nlm.nih.gov]



- 7. Differentiation of histidine tautomeric states using (15)N selectively filtered (13)C solidstate NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Solid-State NMR of L-Histidine-15N3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12060411#solid-state-nmr-applications-of-l-histidine-15n3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com